1,3,5-Triphenyl-1H-pyrazole

Computational Chemistry Materials Science DFT

1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9) is a triaryl-substituted pyrazole heterocycle featuring three phenyl rings at positions 1, 3, and 5 of the pyrazole core. This fully conjugated aromatic scaffold belongs to the broader class of 1,3,5-trisubstituted pyrazoles, which are of interest in both medicinal chemistry and materials science due to their rigid planar geometry and extended π-electron system.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 2183-27-9
Cat. No. B3049748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triphenyl-1H-pyrazole
CAS2183-27-9
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-16H
InChIKeyYQDSXDPQYUXRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9) Procurement Baseline: Core Identity and Structural Characteristics


1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9) is a triaryl-substituted pyrazole heterocycle featuring three phenyl rings at positions 1, 3, and 5 of the pyrazole core [1]. This fully conjugated aromatic scaffold belongs to the broader class of 1,3,5-trisubstituted pyrazoles, which are of interest in both medicinal chemistry and materials science due to their rigid planar geometry and extended π-electron system [2]. Unlike its partially saturated dihydro analog (CAS 742-01-8), this compound possesses a fully aromatic pyrazole ring, conferring distinct electronic and stability characteristics [3]. The compound is commercially available from multiple vendors as a research-grade chemical, though analytical characterization data is not universally provided .

1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9): Why In-Class Substitution Without Quantitative Evidence Is Scientifically Unsound


The 1,3,5-triarylpyrazole scaffold exhibits pronounced structure-activity and structure-property relationships wherein even minor substitution variations produce substantial functional divergence [1]. For instance, while the fully aromatic 1,3,5-triphenyl-1H-pyrazole serves as an inert radical-scavenging scaffold, the introduction of a single para-hydroxyl group—as in 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol (APP)—increases radical-trapping capacity to 1.71 radicals per molecule, a difference that renders the compounds non-interchangeable in antioxidant applications [2]. Similarly, the partially saturated 4,5-dihydro analogs (pyrazolines) exhibit entirely different biological activity profiles, with EC50 values in the low micromolar range against Yellow Fever Virus, whereas the aromatic parent compound shows no comparable antiviral activity [3]. The computed HOMO-LUMO band gap of 7.246 eV for 1,3,5-triphenyl-1H-pyrazole fundamentally dictates its optical and electronic behavior; any substituent alteration will shift this gap, directly impacting suitability for photonic or electronic material applications [4]. Generic substitution without corresponding quantitative validation therefore introduces uncontrolled experimental variability.

1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9) Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


HOMO-LUMO Band Gap of 1,3,5-Triphenyl-1H-pyrazole Versus Pyrazoline Analogs: DFT-Computed Electronic Structure Differentiation

1,3,5-Triphenyl-1H-pyrazole exhibits a DFT-computed HOMO-LUMO band gap of 7.246 eV, determined using the cam-B3LYP functional with the 6-311++G(d,p) basis set, a value that directly reflects the stabilization conferred by full aromatic conjugation across the pyrazole core and the three pendant phenyl rings [1]. While direct comparator data for structurally analogous 1,3,5-triarylpyrazoles are not available from the same study, the literature indicates that even minor substituent modifications (e.g., para-hydroxyl or methoxy groups) significantly perturb frontier orbital energies; for example, allylated pyrazole derivatives exhibit HOMO energies of -5.62 eV versus -6.46 eV for nitrile oxide-substituted variants, demonstrating that the unsubstituted triphenyl scaffold provides a distinct and well-characterized electronic baseline [2].

Computational Chemistry Materials Science DFT Electronic Properties Nonlinear Optics

Comparative Radical-Scavenging Activity of 1,3,5-Triphenyl-1H-pyrazole Versus Hydroxyl-Substituted Analogs: ABTS and DPPH Assay Data

1,3,5-Triphenyl-1H-pyrazole (TPP) demonstrates measurable radical-scavenging activity against both ABTS+• and DPPH radicals, confirming that the N atom within the pyrazole core possesses intrinsic radical-scavenging capacity even in the absence of phenolic hydroxyl substituents [1]. In contrast, hydroxyl-substituted analogs APP, BPP, and CPP trap 1.71, 1.81, and 1.58 radicals per molecule, respectively, when evaluated for protection of DNA against AAPH-induced oxidation—quantitative differences that render these compounds functionally non-interchangeable for applications requiring specific radical-scavenging stoichiometry [2]. The unsubstituted TPP scaffold also exhibits weak protective effects against Cu²⁺/GSH-induced DNA oxidation and a pro-oxidant effect on •OH-induced DNA oxidation, a distinct mechanistic profile absent in the hydroxyl-substituted derivatives [3].

Antioxidant Research Radical Scavenging Biochemistry Oxidative Stress DNA Protection

1,3,5-Triphenyl-1H-pyrazole as a Reference Scaffold for Cathepsin H Inhibition Profiling: Quantitative Binding Affinity Data

1,3,5-Triphenyl-1H-pyrazole has been quantitatively characterized as a ligand for cathepsin H, with a competitive inhibition Ki value of 1.86 × 10⁴ nM (18.6 μM) against goat liver cathepsin H using Leu-βNA substrate and Lineweaver-Burk plot analysis, and an EC50 value of >2.00 × 10⁴ nM (>20 μM) from high-throughput multiplex microsphere screening [1]. These weak binding affinity values establish 1,3,5-triphenyl-1H-pyrazole as a low-potency reference scaffold rather than a lead inhibitor. SAR studies of structurally related chalcone-derived hydrazones and cyclized pyrazoline derivatives have identified compounds with significantly enhanced inhibitory activity against cathepsins B, H, and L, with the most potent compounds targeting cathepsin L followed by cathepsin B and then cathepsin H—a selectivity profile that differentiates optimized derivatives from the unsubstituted triphenyl scaffold [2].

Enzymology Protease Inhibition Drug Discovery Cathepsin H Binding Affinity

1,3,5-Triphenyl-1H-pyrazole (CAS 2183-27-9) Research Application Scenarios Derived from Quantitative Evidence


Computational Chemistry and Density Functional Theory (DFT) Benchmarking Studies

The DFT-computed HOMO-LUMO band gap of 7.246 eV and fully optimized structural parameters established for 1,3,5-triphenyl-1H-pyrazole using cam-B3LYP/6-311++G(d,p) methodology make this compound suitable as a computational benchmarking scaffold. Researchers developing or validating DFT protocols for heterocyclic systems can utilize the published structural, spectroscopic, and electronic data as a reference point for method calibration [1]. The availability of comparative experimental X-ray data further supports validation of computational models [2].

Antioxidant Mechanism Studies Requiring a Phenol-Free Pyrazole Scaffold

1,3,5-Triphenyl-1H-pyrazole provides a hydroxyl-free pyrazole core that enables isolation of N-centered radical-scavenging mechanisms without confounding contributions from phenolic substituents. In contrast to hydroxyl-substituted analogs (APP, BPP, CPP) that trap 1.58-1.81 radicals per molecule in DNA protection assays, TPP allows researchers to specifically probe the intrinsic radical-scavenging capacity of the pyrazole N atom in ABTS+• and DPPH assays [3].

Cathepsin H Inhibitor Discovery: Quantitative Reference Control Compound

With well-characterized cathepsin H inhibition parameters (Ki = 18.6 μM; EC50 > 20 μM), 1,3,5-triphenyl-1H-pyrazole serves as a low-potency reference control in protease inhibitor screening campaigns. Its weak binding affinity provides a quantitative baseline against which novel pyrazole-derived cathepsin H inhibitors can be compared, particularly when evaluating SAR improvements achieved through scaffold substitution or cyclization strategies [4].

Nonlinear Optical (NLO) and Photophysical Material Development

The fully conjugated aromatic π-system of 1,3,5-triphenyl-1H-pyrazole, coupled with its computationally characterized NLO properties and defined HOMO-LUMO gap of 7.246 eV, positions this compound as a foundational scaffold for the rational design of pyrazole-based organic optical materials. The unsubstituted triphenyl architecture provides a predictable electronic baseline for computational modeling of substituent effects on nonlinear optical behavior and photophysical properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Triphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.